molecular formula C25H22BrNO4 B12955222 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid

Cat. No.: B12955222
M. Wt: 480.3 g/mol
InChI Key: IQFHREHXLCBMGE-KRWDZBQOSA-N
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Description

IUPAC Systematic Nomenclature and Structural Isomerism

The IUPAC name (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid adheres to systematic conventions for branched amino acid derivatives. Breaking down the nomenclature:

  • Root structure : Propanoic acid (three-carbon carboxylic acid).
  • Substituents :
    • At position 2: A 3-bromobenzyl group (–CH₂C₆H₄Br-3).
    • At position 3: An Fmoc-protected amine (–NH–C(O)–O–CH₂–C₁₃H₉).

The Fmoc group itself is designated as (9H-fluoren-9-yl)methoxycarbonyl , referencing the fluorene bicyclic system (C₁₃H₁₀) attached via a methylene bridge to the carbonyl-protected amine.

Structural Isomerism

Two primary forms of isomerism are relevant:

  • Positional isomerism : The bromine atom’s placement on the benzyl group (para vs. meta vs. ortho) alters physicochemical properties. For example, substituting bromine at the para position (as in CID 2734464) instead of meta would yield a distinct compound.
  • Backbone branching : The propanoic acid chain’s substitution pattern differentiates this compound from linear analogs like Fmoc-β-alanine.
Table 1: Key Structural Parameters
Parameter Value Source
Molecular formula C₂₇H₂₄BrNO₄
Molecular weight 530.4 g/mol
CAS registry number 220497-68-7
Benzyl substitution pattern 3-bromo (meta)

Stereochemical Configuration Analysis at the α-Carbon

The (S) designation at the α-carbon (C2 of the propanoic acid backbone) is critical for biological activity and synthetic utility. This configuration ensures compatibility with ribosomal peptide synthesis machinery, which predominantly utilizes L-amino acids.

Determination of Configuration

  • Fischer projection : The amino group (–NH–Fmoc) occupies the left side when the carboxyl group (–COOH) is positioned at the top, consistent with L-amino acid conventions.
  • Cahn-Ingold-Prelog rules : Prioritizing substituents at C2:
    • 1st priority : –NH–Fmoc (highest atomic number: N > C).
    • 2nd priority : –CH₂–C₆H₄Br-3.
    • 3rd priority : –COOH.
    • 4th priority : –H.

      The resulting counterclockwise arrangement assigns the S configuration.

Impact of Stereochemistry

  • Peptide synthesis : The S-configuration ensures proper folding in synthetic peptides, avoiding steric clashes during solid-phase assembly.
  • Solubility : Enantiomeric purity influences crystallinity; racemic mixtures often exhibit reduced solubility compared to homochiral samples.

Comparative Analysis with Related Fmoc-Protected Amino Acid Derivatives

This compound belongs to a broader class of Fmoc-protected amino acids, which vary in side-chain composition and stereoelectronic properties. Below, we contrast it with three analogs:

Fmoc-Alanine (Fmoc-Ala-OH)

  • Structure : Lacks the brominated benzyl group; side chain is –CH₃.
  • Key difference : Reduced steric bulk and hydrophobicity compared to the bromobenzyl substituent.

Properties

Molecular Formula

C25H22BrNO4

Molecular Weight

480.3 g/mol

IUPAC Name

(2S)-2-[(3-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22BrNO4/c26-18-7-5-6-16(13-18)12-17(24(28)29)14-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23H,12,14-15H2,(H,27,30)(H,28,29)/t17-/m0/s1

InChI Key

IQFHREHXLCBMGE-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=CC=C4)Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Fmoc Protection of the Amino Acid

The amino acid bearing the 3-bromobenzyl side chain is dissolved in a suitable solvent such as dioxane or tetrahydrofuran (THF), often in the presence of a base like sodium bicarbonate or triethylamine to neutralize the hydrochloric acid generated during the reaction. Fmoc-Cl is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions. The mixture is stirred until completion, monitored by thin-layer chromatography (TLC).

Purification

The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., mixtures of ethyl acetate and hexane). The purified compound is then recrystallized if necessary to enhance purity.

Characterization

Research Findings and Optimization

Research indicates that the choice of base and solvent during Fmoc protection significantly affects yield and purity. For example, using sodium bicarbonate in a dioxane-water mixture provides high yields with minimal side products. Reaction temperature control is critical to avoid racemization of the chiral center.

Cross-coupling reactions for bromophenyl incorporation benefit from the use of palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate in polar aprotic solvents (e.g., DMF), achieving high regioselectivity and yield.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes Typical Yield (%)
Fmoc Protection Fmoc-Cl, NaHCO3 or Et3N, dioxane/H2O, 0–5 °C Base neutralizes HCl; low temp avoids racemization 85–95
Bromophenyl Incorporation Pd catalyst (e.g., Pd(PPh3)4), K2CO3, DMF, reflux Suzuki or Heck coupling for C–C bond formation 70–90
Purification Silica gel chromatography, ethyl acetate/hexane Removes impurities and side products
Characterization NMR, MS, elemental analysis Confirms structure and purity

Notes on Stereochemistry and Functional Group Stability

  • The (S)-configuration is maintained throughout the synthesis by careful control of reaction conditions, especially during Fmoc protection and coupling steps.

  • The Fmoc group is stable under acidic conditions but can be removed under mild basic conditions (e.g., piperidine in DMF), which is advantageous in peptide synthesis.

  • The bromophenyl substituent is reactive in cross-coupling but stable under Fmoc protection and deprotection conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The propanoic acid group can be oxidized to form carboxylic acids or ketones.

    Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanoic acid group can yield carboxylic acids, while reduction of the bromobenzyl group can produce benzyl alcohols.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites. The bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The propanoic acid backbone provides a stable framework for these reactions to occur.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The aromatic substituent significantly influences physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence ID
(S)-2-((Fmoc)amino)-3-(2,3,5,6-tetrafluorophenyl)propanoic acid 2,3,5,6-Tetrafluoro 429.35 Enhanced electronegativity; improved metabolic stability in peptide analogs .
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methyl) 401.45 Electron-donating methyl group; reduced steric hindrance for flexible peptide conformations .
(S)-2-((Fmoc)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid 5-Bromoindole 505.36 Heterocyclic indole core; potential for targeting tryptophan-binding pockets in proteins .
(S)-2-((Fmoc)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindole 460.87 Chloro substituent balances lipophilicity and electronic effects for drug-like properties .
(S)-2-((Fmoc)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl 393.46 Sulfur-containing heterocycle; alters electronic properties for redox-active applications .
Key Observations:
  • Bromine vs.
  • Indole vs. Benzyl : Indole derivatives (e.g., 5-bromoindole) introduce heterocyclic rigidity, mimicking tryptophan residues in peptides .
  • Thiophene vs.

Functional Group Modifications

Variations in protective groups or side-chain functionalities further diversify applications:

Compound Name Functional Modification Key Applications Evidence ID
(S)-FMOC-3-amino-2-(phenylsulfonylamino)-propionic acid Sulfonamide side chain Enhanced solubility; potential protease inhibition via sulfonamide interactions .
(S)-2-((Fmoc)(methyl)amino)-3-phenylpropanoic acid N-Methylation Reduced hydrogen-bonding capacity; used in peptidomimetics to improve oral bioavailability .
(S)-2-((Fmoc)amino)-3-(2-allyl-1H-indol-3-yl)propanoic acid Allylated indole Allyl group enables click chemistry modifications for bioconjugation .
Key Observations:
  • Sulfonamide vs. Bromobenzyl : Sulfonamides improve aqueous solubility but may reduce membrane permeability .
  • N-Methylation : Mitigates metabolic degradation by protecting the amine group .

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-bromobenzyl)propanoic acid is a complex organic compound derived from the fluorenone structure, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

Property Value
Molecular FormulaC22H22BrN2O4
Molecular Weight444.32 g/mol
IUPAC NameThis compound
InChI KeyQGNHSZXPAREYDP-FQEVSTJZSA-N

Antimicrobial Activity

Research indicates that derivatives of fluorenone, including this compound, exhibit significant antimicrobial properties. A study assessing various fluorenone derivatives showed promising results against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In a quantitative assay, derivatives were evaluated for their ability to inhibit biofilm formation. The presence of electron-withdrawing groups, such as bromine in the benzyl moiety, was found to enhance the antimicrobial efficacy significantly. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Activity

Fluorenone derivatives have been explored for their anticancer potential due to their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. The introduction of specific side chains has been shown to improve antiproliferative activity against various cancer cell lines.

Research Findings

In vitro studies indicated that this compound effectively inhibited the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism of action involves the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A recent study highlighted that fluorenone derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 in a dose-dependent manner.

Experimental Results

In controlled experiments, this compound reduced IL-6 production significantly at concentrations as low as 1 µM without cytotoxic effects on normal cells .

Summary of Biological Activities

Activity Type Effectiveness Target Organisms/Cells
AntimicrobialHigh against Gram-positive/negative bacteriaStaphylococcus aureus, E. coli
AnticancerInduces apoptosis in cancer cellsVarious cancer cell lines
Anti-inflammatoryReduces IL-6 productionNormal human cells

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